Benzoquinonium
Description
Historical Trajectory of Benzoquinonium (B1213216) Research
The pharmacological investigation of this compound gained prominence in the mid-20th century, with early studies focusing on its neuromuscular blocking properties. Research conducted in the 1950s, such as the work by Bowman and colleagues, characterized this compound chloride as a curare-like (non-depolarizing) agent that paralyzes neuromuscular transmission in various animal models, including cats and hens medchemexpress.comnih.gov. These studies compared its potency to established neuromuscular blockers like tubocurarine (B1210278) and decamethonium (B1670452), establishing its profile as a distinct neuromuscular blocking agent medchemexpress.com. Further research explored the influence of structural variations on its activity, indicating the importance of the distance between quaternary nitrogen centers for its neuromuscular blocking efficacy researchgate.netmedkoo.com. The compound was also identified as a ganglionic blocker, suggesting a broader impact on cholinergic signaling beyond the neuromuscular junction medchemexpress.comrndsystems.commedchemexpress.com.
Classification and Chemical Context within Quaternary Ammonium (B1175870) Compounds
This compound is classified as a quaternary ammonium compound (QAC) . QACs are organic compounds characterized by a positively charged nitrogen atom covalently bonded to four alkyl or aryl groups, with a counterion. This cationic nature is crucial for their interaction with biological targets, particularly ion channels and receptors wikipedia.orgdrugbank.comdss.go.th. This compound specifically belongs to the subset of bis-quaternary ammonium compounds , meaning it possesses two such cationic nitrogen centers within its molecular structure researchgate.net. This structural feature often influences its binding affinity and efficacy at cholinergic receptors, contributing to its dual action as both a neuromuscular blocking agent and a ganglionic blocker. The chemical context of this compound within QACs highlights its role as a synthetic analogue explored for its specific pharmacological effects, distinct from naturally occurring alkaloids or other classes of synthetic drugs.
Overview of Primary Pharmacological Research Areas
The primary pharmacological research concerning this compound has centered on its interactions with the cholinergic system, specifically its antagonistic effects at nicotinic acetylcholine (B1216132) receptors (nAChRs).
Neuromuscular Blocking Activity: this compound has been extensively studied for its ability to block neuromuscular transmission. It functions as a non-depolarizing neuromuscular blocker, similar to curare, by preventing acetylcholine from binding to its receptors at the motor end-plate medchemexpress.comnih.gov. Research has quantified its potency relative to other neuromuscular blocking agents, providing comparative data on its efficacy in blocking muscle contractions medchemexpress.comresearchgate.netmedchemexpress.com.
Ganglionic Blocking Activity: Beyond the neuromuscular junction, this compound also exhibits activity as a ganglionic blocker, interfering with neurotransmission in autonomic ganglia medchemexpress.comrndsystems.commedchemexpress.com. This action stems from its antagonism of nAChRs located in these ganglia. Comparative studies have also assessed its ganglionic blocking potency relative to other agents like hexamethonium (B1218175) and mecamylamine (B1216088) researchgate.net.
Nicotinic Acetylcholine Receptor Antagonism: At a molecular level, this compound acts as an antagonist of nicotinic acetylcholine receptors (nAChRs) medchemexpress.commedchemexpress.com. Studies have reported an IC50 value of 0.46 μM for this compound dibromide in blocking nAChRs medchemexpress.commedchemexpress.com. It is noted that this compound can activate single nAChR channels but subsequently blocks them in the open state rndsystems.comtocris.com. This interaction with nAChRs underpins its observed effects on both neuromuscular and ganglionic transmission.
Potential Interactions with Cholinergic Systems: While the primary focus remains on nAChRs, some research has alluded to broader cholinergic interactions. For instance, in cats, this compound demonstrated an additional action in preventing the effects of anticholinesterases on neuromuscular transmission, suggesting complex interactions within the cholinergic cascade medchemexpress.com. Furthermore, studies on the cardiovascular effects of neuromuscular blocking agents have noted potential interactions with cardiac muscarinic systems in relation to compounds like this compound uri.edukarger.com.
Structure
2D Structure
Properties
IUPAC Name |
benzyl-[3-[[4-[3-[benzyl(diethyl)azaniumyl]propylamino]-3,6-dioxocyclohexa-1,4-dien-1-yl]amino]propyl]-diethylazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H48N4O2/c1-5-37(6-2,27-29-17-11-9-12-18-29)23-15-21-35-31-25-34(40)32(26-33(31)39)36-22-16-24-38(7-3,8-4)28-30-19-13-10-14-20-30/h9-14,17-20,25-26H,5-8,15-16,21-24,27-28H2,1-4H3/p+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERABYSOHUZTPQ-UHFFFAOYSA-P | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CCCNC1=CC(=O)C(=CC1=O)NCCC[N+](CC)(CC)CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H50N4O2+2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
311-09-1 (di-Chloride) | |
| Record name | Benzoquinonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007554167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60997003 | |
| Record name | N~1~,N~4~-Bis{3-[benzyl(diethyl)azaniumyl]propyl}-3,6-bis(oxidaniumylidene)cyclohexa-1,4-diene-1,4-bis(aminide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60997003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7554-16-7, 9025-57-4 | |
| Record name | Benzoquinonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007554167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Endo-1,4-.beta.-xylanase | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N~1~,N~4~-Bis{3-[benzyl(diethyl)azaniumyl]propyl}-3,6-bis(oxidaniumylidene)cyclohexa-1,4-diene-1,4-bis(aminide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60997003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Xylanase, endo-1,4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.806 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZOQUINONIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T91WJ82JOZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | endo-1,4-beta-Xylanase | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040436 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Pathways and Derivatization Strategies for Benzoquinonium Analogs
Chemical Precursors and Established Synthesis Methods for Benzoquinonium (B1213216)
This compound is a derivative of 1,4-benzoquinone (B44022), and its synthesis fundamentally relies on the prior formation of this key precursor. chemcess.comwikipedia.org The established methods for producing 1,4-benzoquinone are primarily oxidative processes starting from readily available aromatic compounds such as hydroquinone (B1673460), phenol (B47542), or aniline (B41778). wikipedia.orgorganicreactions.org
The oxidation of hydroquinone is a common and facile laboratory and industrial method. wikipedia.org This conversion can be achieved using a variety of oxidizing agents. A traditional laboratory-scale synthesis involves the use of potassium dichromate and sulfuric acid. chemcess.comchemicalbook.com Other established oxidants include manganese dioxide and hydrogen peroxide, the latter often employed with an iodine-based catalyst. chemcess.comwikipedia.orgjetir.org For industrial-scale production, methods such as the oxidation of hydroquinone using air in the presence of a catalyst like vanadium pentoxide are utilized. chemcess.com
Another significant industrial pathway begins with phenol, which undergoes hydroxylation using acidic hydrogen peroxide to produce hydroquinone and catechol; the subsequent oxidation of the hydroquinone fraction yields the target 1,4-benzoquinone. wikipedia.org Historically, the oxidation of aniline with manganese dioxide was a primary industrial method for quinone production. wikipedia.org
The final step in forming this compound itself involves the derivatization of the 1,4-benzoquinone core to introduce the characteristic bis-quaternary ammonium (B1175870) salt structure.
| Precursor | Oxidizing Agent/Catalyst | General Conditions | Key Characteristics |
|---|---|---|---|
| Hydroquinone | Potassium Dichromate (K₂Cr₂O₇) / Sulfuric Acid (H₂SO₄) | Aqueous solution, low temperature (e.g., 0 °C) | Common laboratory method. chemcess.comchemicalbook.com |
| Hydroquinone | Hydrogen Peroxide (H₂O₂) / Iodine or Metal Iodide Catalyst | Liquid phase, often in an alcohol solvent | Uses a more environmentally benign oxidant than chromates. chemcess.com |
| Hydroquinone | Air / Vanadium Pentoxide (V₂O₅) Catalyst | Aqueous solution, elevated temperature (70-80 °C) | An industrial process for large-scale production. chemcess.com |
| Phenol | Hydrogen Peroxide (H₂O₂) | Acidic conditions | Two-step process: hydroxylation to hydroquinone, then oxidation. wikipedia.org |
| Aniline | Manganese Dioxide (MnO₂) | Acidic conditions | An older industrial process. wikipedia.org |
Novel Synthetic Approaches for Benzoquinone and this compound Derivatives
Recent research has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of benzoquinone and its derivatives. These novel approaches often leverage modern catalytic systems, alternative energy sources, and one-pot procedures to streamline production.
Green chemistry principles have inspired several new routes. This includes "on water" reactions that utilize molecular oxygen as the ultimate oxidant, and solar chemical syntheses involving the photo-oxygenation of phenols. jetir.org A "telescoped process" has been developed that involves oxidation with hydrogen peroxide catalyzed by a Brønsted acid, followed by a subsequent oxidation step with nitric acid, offering a greener profile. jetir.org Electrosynthesis, achieved through the anodic oxidation of phenol on electrodes like PbO₂, provides a reagent-free method for generating the benzoquinone structure. jetir.org
Advanced catalytic systems have also been instrumental. Palladium-catalyzed reactions, such as the Suzuki-Miyura cross-coupling of tetrabromo-1,4-benzoquinone, enable the synthesis of complex tetraaryl-1,4-benzoquinones. scielo.br Another approach uses a Pd(OAc)₂/heteropoly acid redox system with dioxygen as the final oxidant for the oxidative coupling of 2-methoxy-1,4-benzoquinone with methoxyarenes. scielo.br
One of the most rapid synthesis methods reported involves microdroplet chemistry, which utilizes a retro-Diels–Alder reaction to generate benzoquinone products in milliseconds, representing a significant acceleration over traditional bulk-phase reactions. nih.gov Furthermore, efficient one-pot methods have been developed, such as the synthesis of diamino benzoquinones from catechol derivatives using an azide (B81097) ion in the presence of potassium ferricyanide. orientjchem.org
| Approach | Methodology | Precursors/Reagents | Key Advantages |
|---|---|---|---|
| Green Synthesis | "On water" oxidation | Phenolic compounds, molecular oxygen, copper catalyst | Environmentally benign, uses water as solvent and O₂ as oxidant. jetir.org |
| Electrosynthesis | Anodic oxidation | Phenol in acetonitrile-water | Avoids chemical oxidizing agents. jetir.org |
| Advanced Catalysis | Suzuki-Miyura cross-coupling | Tetrabromo-1,4-benzoquinone, phenyl boronic acid, Pd catalyst | Allows for the synthesis of highly substituted aryl-benzoquinones. scielo.br |
| Accelerated Synthesis | Microdroplet-accelerated retro-Diels–Alder | Diels-Alder adducts | Extremely fast reaction times (milliseconds). nih.gov |
| One-Pot Synthesis | Oxidative amination | Catechol derivatives, sodium azide, potassium ferricyanide | Efficient, single-step process for amino derivatives. orientjchem.org |
| C-H Functionalization | Direct late-stage C-H functionalization | Quinone scaffold, various coupling partners | Short, efficient one-step synthesis of natural product derivatives. nih.gov |
Methodologies for Structural Modification and Analog Generation
The generation of this compound analogs and other benzoquinone derivatives relies on the versatile reactivity of the quinone ring system. Key methodologies include cycloaddition reactions, nucleophilic substitutions, and direct functionalization of the core structure.
Cycloaddition reactions are a powerful tool for constructing complex molecular architectures. The 1,4-benzoquinone moiety is an excellent dienophile in Diels-Alder reactions, which is widely used to build fused ring systems. wikipedia.orgnih.gov This approach has been applied to form building blocks for the synthesis of aminonaphthoquinone antibiotics. nih.gov Other cycloaddition strategies, including [3+2] and [2+2] reactions, further expand the range of accessible structures. researchgate.net For instance, the synthesis of novel benzo[c]quinoline derivatives can proceed through an initial N-alkylation to form a quaternized salt, followed by a [3+2] dipolar cycloaddition. mdpi.com
Nucleophilic substitution is another cornerstone of derivatization, particularly when using halogenated benzoquinones as starting materials. Reagents like p-chloranil react with various nucleophiles, including thiols, amines, and diols, to yield mono-, di-, tri-, or even tetrakis-substituted benzoquinones. tandfonline.com These reactions can also be used to synthesize novel macrocyclic structures, such as crown-ether-like quinone derivatives. tandfonline.com
More direct approaches include late-stage C-H functionalization, which allows for the one-step introduction of substituents onto the quinone scaffold, providing an efficient route to natural products and their analogs. nih.gov The synthesis of amino-1,4-benzoquinones can be achieved through the oxidation of 2,5-dimethoxyaniline (B66101) derivatives, a process that tolerates a range of nitrogen-protecting groups and improves upon previous methods in yield and step count. nih.gov These methodologies collectively provide a robust toolbox for the structural modification of the benzoquinone core to generate a diverse library of analogs.
| Methodology | Reaction Type | Substrate Example | Resulting Structure/Analog Type |
|---|---|---|---|
| Cycloaddition | Diels-Alder [4+2] | 1,4-Benzoquinone as dienophile | Fused polycyclic systems, precursors to naphthoquinones. wikipedia.orgnih.gov |
| Cycloaddition | Dipolar Cycloaddition [3+2] | In situ formed ylides from N-alkylated heterocycles | Polyheterocyclic compounds, such as pyrrolobenzo[c]quinolines. mdpi.com |
| Nucleophilic Substitution | Substitution of halogens | p-Chloranil reacting with amines or thiols | 2,5-Disubstituted amino- or thio-benzoquinones. tandfonline.comnih.gov |
| Macrocyclization | Nucleophilic substitution | p-Chloranil reacting with diols | Crown-ether-like quinone derivatives. tandfonline.com |
| Oxidative Amination | Oxidation of aniline derivatives | 2,5-Dimethoxyaniline derivatives | Protected amino-1,4-benzoquinones. nih.gov |
| C-H Functionalization | Direct C-H bond activation | 2-Methyl-1,4-benzoquinone | Substituted benzoquinone natural products and derivatives. nih.gov |
Mechanistic Elucidation of Benzoquinonium Action at Molecular and Cellular Levels
Ligand-Receptor Interactions with Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)
Benzoquinonium's primary mechanism of action involves its interaction with nicotinic acetylcholine receptors (nAChRs), which are crucial ligand-gated ion channels that mediate fast synaptic transmission at the neuromuscular junction and in autonomic ganglia.
Research has characterized This compound (B1213216) as a neuromuscular blocking agent with a paralysis profile similar to curare, indicating its action as an antagonist at nAChRs located at the motor endplate of skeletal muscle. This "curare-like" action suggests a degree of selectivity for the muscle-type nAChR over neuronal subtypes. However, specific quantitative affinity data, such as inhibition constants (Ki) or IC50 values for this compound across a range of nAChR subtypes (e.g., muscle-type, α3β4 ganglionic, or α7 central subtypes), are not detailed in the available scientific literature. This lack of specific binding data prevents a comparative analysis of its affinity and selectivity profile across the diverse family of nicotinic receptors.
The antagonistic action of this compound at the neuromuscular junction is consistent with a competitive binding mechanism. This is strongly supported by findings that the paralysis induced by this compound can be reversed by the administration of acetylcholine. This observation implies that this compound and the endogenous agonist, acetylcholine, compete for the same binding sites on the nAChR. When this compound occupies these sites, it does not activate the receptor, thereby preventing the ion channel from opening and blocking the depolarization of the motor endplate, which leads to flaccid paralysis. Nicotinic antagonists, in general, function by binding to nAChRs without activating them, which inhibits the normal transmission of nerve impulses.
Enzyme Kinetics of Acetylcholinesterase (AChE) Inhibition by this compound
While this compound's structure might suggest an interaction with acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine, its primary pharmacological effect is not attributed to this action.
Specific inhibition constants (Ki) and IC50 values detailing the potency of this compound as an inhibitor of acetylcholinesterase are not prominently available in published research. While studies have been conducted on various benzoquinone derivatives, showing a range of IC50 and Ki values, this data pertains to structurally different molecules and cannot be directly extrapolated to this compound chloride.
Due to the absence of specific kinetic data for this compound's interaction with AChE in the provided search results, a data table of inhibition constants and kinetic parameters cannot be generated.
Experimental evidence suggests that the inhibition of acetylcholinesterase plays a minimal role in the primary neuromuscular blocking effects of this compound. In studies conducted on feline models, anticholinesterase agents like neostigmine (B1678181) and edrophonium (B1671111) were found to be ineffective at reversing the paralysis caused by this compound. This finding indicates that the drug's mechanism of inducing muscle paralysis is largely independent of AChE inhibition. In fact, this compound was observed to prevent the twitch-potentiating actions of these anticholinesterase drugs.
Investigations into Ganglionic Transmission Modulation by this compound
Ganglionic blockers are a class of drugs that inhibit neurotransmission between preganglionic and postganglionic neurons within the autonomic nervous system by acting as nicotinic receptor antagonists. Given that this compound is a known nicotinic antagonist, it possesses the mechanistic capability to modulate ganglionic transmission.
Drugs that block nicotinic receptors can interrupt nerve impulses at the autonomic ganglia, affecting both the sympathetic and parasympathetic nervous systems. However, specific pharmacological studies detailing the potency and effects of this compound on autonomic ganglia are limited. The primary focus of research has been on its "curare-like" effects at the neuromuscular junction. While it is plausible that this compound could exhibit ganglionic blocking activity, leading to effects on cardiovascular or other autonomic functions, dedicated investigations quantifying this aspect of its pharmacological profile are not described in the available literature.
Other Putative Molecular Targets and Related Signaling Pathways
While primarily recognized for its potent antagonism at the nicotinic acetylcholine receptor (nAChR) of the neuromuscular junction, emerging lines of inquiry and the chemical nature of this compound suggest the potential for interactions with other molecular targets. These interactions, though not fully elucidated, may contribute to its broader pharmacological profile. This section explores these putative molecular targets and the associated signaling pathways that may be modulated by this compound, drawing from direct, albeit limited, evidence and inferences from the activity of its core benzoquinone structure.
Interaction with Cholinesterases
One of the earliest observations pointing to molecular targets beyond the nAChR was the finding that this compound can prevent the twitch-potentiating and anti-curare actions of anticholinesterase agents such as neostigmine, eserine, and edrophonium. nih.gov This suggests a potential interaction with acetylcholinesterase (AChE) and, by extension, butyrylcholinesterase (BChE), another key enzyme in cholinergic neurotransmission.
However, the same study noted that anticholinesterases were ineffective at reversing the neuromuscular paralysis induced by this compound in feline models. nih.gov This led the researchers to conclude that the inhibition of cholinesterase likely plays a minor role in its primary skeletal muscle relaxant effects. nih.gov Nevertheless, this interaction warrants further investigation to determine its significance, particularly in tissues with varying expression levels of AChE and BChE. The nature of this interaction, whether it is competitive, non-competitive, or uncompetitive, remains to be characterized.
Table 1: Observed Interactions of this compound with Cholinesterase Activity
| Anticholinesterase Agent | Observed Effect of this compound | Implication |
| Neostigmine | Prevention of twitch potentiation | Potential interaction with cholinesterases |
| Eserine | Prevention of anti-curare action | Suggests a form of cholinesterase inhibition |
| Edrophonium | Prevention of twitch potentiation | Possible interference with anticholinesterase binding |
| Tetraethyl pyrophosphate | Prevention of anti-curare action | Indicates a broad interaction with different classes of anticholinesterases |
Putative Interactions with Other Receptor Systems and Ion Channels
Direct evidence for the interaction of this compound with other receptor systems or ion channels is currently scarce. However, the electrophilic nature of the benzoquinone core raises the possibility of interactions with nucleophilic residues on various proteins, including G-protein coupled receptors (GPCRs) and voltage-gated ion channels.
Muscarinic Acetylcholine Receptors: Given its action at nicotinic acetylcholine receptors, a logical area of investigation is its potential effects on muscarinic acetylcholine receptors (mAChRs). While no direct studies on this compound have been reported, the broader class of quinones has been shown to modulate GPCR signaling. Further research is needed to ascertain if this compound exhibits any agonist or antagonist activity at the various subtypes of mAChRs (M1-M5), which could have implications for its effects on smooth muscle, cardiac tissue, and the central nervous system.
Voltage-Gated Ion Channels: Voltage-gated sodium, potassium, and calcium channels are critical for neuronal excitability and muscle contraction. The complex structure of this compound, featuring two quaternary ammonium (B1175870) heads, could theoretically interact with the pores or gating mechanisms of these channels. For instance, compounds with similar structural motifs are known to act as channel blockers. Future electrophysiological studies are required to explore the potential for this compound to modulate the activity of these vital ion channels.
Potential Modulation of Intracellular Signaling Pathways
The benzoquinone moiety is a known reactive species that can participate in redox cycling and covalent adduction with cellular nucleophiles. These chemical properties suggest that this compound could influence various intracellular signaling pathways, although direct evidence is lacking.
Mitogen-Activated Protein Kinase (MAPK) Signaling: The MAPK pathways (including ERK, JNK, and p38) are central regulators of cellular processes such as proliferation, differentiation, and apoptosis. Reactive oxygen species (ROS), which can be generated by the redox cycling of quinones, are known modulators of MAPK signaling. It is plausible that this compound, through the generation of ROS or by direct interaction with components of the MAPK cascade, could influence the activity of these pathways.
Protein Kinase C (PKC) Signaling: Protein Kinase C is a family of serine/threonine kinases involved in a multitude of cellular signaling cascades. Some quinone-containing compounds have been shown to affect PKC activity. Investigation into whether this compound can directly or indirectly modulate PKC isoforms is a potential area for future research.
Cyclic Nucleotide Signaling: Cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) are ubiquitous second messengers that regulate a vast array of physiological processes. The signaling pathways governed by these molecules are often sensitive to the cellular redox state. Therefore, any redox activity of this compound could potentially impact the levels of these cyclic nucleotides and the activity of their downstream effectors, such as protein kinase A (PKA) and protein kinase G (PKG).
Table 2: Summary of Putative Molecular Targets and Signaling Pathways for this compound
| Putative Target/Pathway | Potential Mechanism of Interaction | Level of Evidence |
| Butyrylcholinesterase (BChE) | Inhibition of enzyme activity | Indirect (prevention of anticholinesterase effects) |
| Muscarinic Acetylcholine Receptors | Agonism or antagonism | Inferred from benzoquinone chemistry |
| Voltage-Gated Ion Channels | Channel blockade or modulation | Inferred from structural motifs |
| MAPK Signaling Pathway | Modulation via ROS or direct interaction | Inferred from benzoquinone chemistry |
| Protein Kinase C (PKC) Signaling | Direct or indirect modulation | Inferred from related compounds |
| Cyclic Nucleotide Signaling | Alteration of second messenger levels via redox effects | Inferred from benzoquinone chemistry |
In Vitro Pharmacological Assessment of Benzoquinonium
Cellular and Synaptic Electrophysiological Recordings
Investigation of Ion Channel Modulation
Benzoquinonium (B1213216) exhibits notable modulation of ion channels, specifically targeting nicotinic acetylcholine (B1216132) receptors (nAChRs) apexbt.com. In vitro electrophysiological studies using preparations from fetal rat hippocampal neurons and frog muscle fibers have revealed a dual action. This compound has been shown to activate single-channel currents in neuronal nAChRs apexbt.com. Concurrently, it functions as an open-channel blocker of these receptors, particularly at neuronal nAChRs apexbt.com. Further characterization indicates that this compound can activate various channel conductance states, with specific measurements identifying states of 43 ± 3.3 pS and 30 ± 4.2 pS in fetal rat hippocampal neurons apexbt.com. In frog muscle fibers, its activity includes not only the blockade of open nAChR channels but also the activation of single-channel currents that are not inhibited by α-bungarotoxin apexbt.com. These findings highlight this compound's complex interaction with nAChRs, influencing both channel opening and ion flux.
| Preparation | Target Receptor | Action | Conductance State (pS) | Reference |
| Fetal rat hippocampal neurons (patches) | nAChR | Activates single-channel currents | 43 ± 3.3, 30 ± 4.2 | apexbt.com |
| Frog muscle fibers | nAChR | Activates single-channel currents | Not specified | apexbt.com |
| Frog muscle fibers | nAChR | Open-channel blocker | Not specified | apexbt.com |
| Neuronal nAChRs | nAChR | Blocks open channels | Not specified | apexbt.com |
Assessment of Neurotransmitter Release
This compound's antagonistic properties extend to its influence on neurotransmitter release, particularly concerning acetylcholine (ACh). Studies examining its effects on neuronal preparations have demonstrated its capacity to block acetylcholine-induced depolarization. In experiments conducted on the cell body membrane of the fast coxal depressor motoneurone (Df) of the cockroach Periplaneta americana, this compound was identified as a nicotinic receptor antagonist biologists.com. It effectively inhibited the depolarization induced by ionophoretically applied acetylcholine. Quantitative analysis from these studies determined an IC50 value of 1.0x10^-5 M for this compound's inhibition of acetylcholine-induced depolarization biologists.com. This indicates that this compound interferes with cholinergic signaling by preventing the excitatory effects mediated by acetylcholine at nicotinic receptors, thereby impacting neurotransmitter-driven neuronal activation.
| Preparation | Target Receptor | Neurotransmitter | Action | IC50 (M) | Reference |
| Cockroach Periplaneta americana Df motoneurone | Nicotinic | Acetylcholine | Blocks ACh-induced depolarization | 1.0 x 10⁻⁵ | biologists.com |
Functional Assays in Isolated Biological Preparations
The pharmacological profile of this compound has been investigated using various isolated biological preparations, allowing for direct observation of its functional effects on cellular and tissue systems. Early studies utilized preparations such as the isolated cat tenuissimus muscle and molluscan smooth muscle to assess its actions medkoo.com. Furthermore, isolated nerve-muscle preparations, like the rat phrenic nerve-hemidiaphragm, have been employed in the context of standardizing neuromuscular blocking agents, where this compound's effects were evaluated medkoo.compsu.edu. More detailed investigations have been conducted on isolated neuronal tissues, such as the desheathed, metathoracic ganglia of the cockroach Periplaneta americana. In these preparations, microelectrode techniques were used to record changes in membrane potential and resistance, enabling the characterization of this compound's antagonistic effects on acetylcholine-induced neuronal excitation biologists.com. These functional assays in isolated systems provide crucial data on this compound's direct impact on physiological processes, independent of systemic influences.
High-Throughput Screening Methodologies for this compound Analogs
The discovery and characterization of novel compounds, including analogs of this compound, often rely on High-Throughput Screening (HTS) methodologies. HTS involves the rapid testing of large libraries of chemical compounds against specific biological targets using automated or semi-automated systems nuvisan.comaxcelead-us.comfraunhofer.de. For compounds like this compound that modulate ion channels, HTS assays are designed to detect changes in ion flux, membrane potential, or receptor binding nuvisan.comaxcelead-us.comresearchgate.net. Common assay technologies employed include fluorescence-based assays (e.g., using calcium indicators or voltage-sensitive dyes, such as those run on FLIPR platforms), luminescence-based assays (e.g., AlphaScreen), and electrophysiology-based methods adapted for high-throughput formats, such as automated patch-clamp systems nuvisan.comaxcelead-us.comfraunhofer.de. These assays are typically performed in microtiter plate formats, such as 384-well or 1,536-well plates, to maximize throughput nuvisan.comaxcelead-us.com. The data generated from HTS campaigns are crucial for identifying initial "hits" and for establishing structure-activity relationships (SAR), guiding the subsequent optimization of lead compounds. While specific HTS studies focused on this compound analogs were not detailed in the provided search results, these general HTS principles and technologies represent the standard approaches for discovering and characterizing compounds with similar pharmacological profiles.
Compound List:
this compound (Chloride/Dibromide)
Acetylcholine (ACh)
Nicotinic Acetylcholine Receptor (nAChR)
In Vivo Pharmacological Investigations Using Animal Models
Characterization of Neuromuscular Blocking Effects in Vertebrate Models
Studies utilizing vertebrate models have characterized Benzoquinonium (B1213216) primarily as a neuromuscular blocking agent. Research conducted on cats and hens demonstrated that this compound induces a curare-like paralysis, affecting neuromuscular transmission. In cats, this compound exhibited an additional effect by preventing the potentiating and anti-curare actions of anticholinesterase agents such as edrophonium (B1671111), neostigmine (B1678181), and eserine. While injected acetylcholine (B1216132) could antagonize the paralysis caused by this compound in cats, anticholinesterases were found to be ineffective in antagonizing this paralysis, even when administered under conditions that would typically promote acetylcholine accumulation. However, these anticholinesterases did potentiate the antagonistic effect of exogenously administered acetylcholine. These findings suggested that the skeletal muscle effects of the anticholinesterases studied were not significantly mediated by cholinesterase inhibition in the context of this compound-induced paralysis in cats nih.gov.
Analysis of Cholinergic System Modulation in Invertebrate Models
This compound's influence on the cholinergic system has also been extensively studied in various invertebrate models, revealing its capacity to modulate smooth muscle physiology and nervous system electrophysiology.
In molluscan models, this compound has demonstrated significant effects on smooth muscle preparations. Investigations on the anterior byssal retractor muscle of Mytilus edulis (a bivalve mollusk) showed that this compound, among other quaternary ammonium (B1175870) compounds, effectively blocked acetylcholine-induced depolarization and contraction nih.gov. Specifically, this compound was found to be a potent blocker of acetylcholine action in this preparation, ranking in potency relative to other tested antagonists nih.gov. Further studies in limpets (Patella caerulea) indicated that this compound acts as a cholinergic nicotinic antagonist. It was observed to block the bradycardia induced by copper exposure, suggesting a role in modulating cholinergic signaling pathways that influence cardiac function in these invertebrates researchgate.net. Additionally, this compound chloride was shown to inhibit acetylcholine-induced contractions in the clam Mya arenaria's ventricular muscle physiology.org.
Research involving insect nervous systems has also implicated this compound in modulating cholinergic neurotransmission. Studies on the fly (Musca domestica) lamina revealed that this compound could block acetylcholine-induced depolarizations in neurons. While other nicotinic antagonists like hexamethonium (B1218175) and decamethonium (B1670452) influenced responses to light, this compound specifically antagonized acetylcholine-induced currents, indicating its interaction with insect nicotinic acetylcholine receptors scispace.com. Electrophysiological studies in insects generally highlight the importance of nicotinic acetylcholine receptors (nAChRs) in neuronal signaling, and compounds like this compound are investigated for their potential to modulate these pathways researchgate.netnih.gov.
Systemic Pharmacological Responses and Cholinergic System Dynamics
Beyond localized effects, this compound's systemic influence on the cholinergic system has been explored. In vertebrate models, such as the cat, its ability to interfere with the actions of anticholinesterases and potentiate acetylcholine's antagonistic effects points to complex interactions within the broader cholinergic framework nih.gov. In invertebrates like limpets, this compound's blockade of copper-induced bradycardia, a response mediated by the cholinergic system, demonstrates its capacity to alter systemic physiological responses linked to cholinergic dynamics researchgate.net.
Models for Studying Antagonistic Effects on Acetylcholine Response
This compound serves as a valuable pharmacological tool for studying acetylcholine receptor function and antagonism. Its demonstrated ability to block acetylcholine's effects in diverse preparations, from vertebrate neuromuscular junctions to invertebrate muscles and insect neurons, makes it a useful agent for characterizing receptor subtypes and pathways nih.govnih.govresearchgate.netscispace.com. For instance, its differential effects compared to other antagonists like D-tubocurarine in molluscan systems help in delineating the specific characteristics of invertebrate acetylcholine receptors researchgate.net. In the context of myasthenia gravis models, this compound has also been employed in assays to measure acetylcholine receptor (AChR) content, underscoring its utility in studying diseases affecting the neuromuscular junction researchgate.net.
Future Directions and Advanced Research Methodologies in Benzoquinonium Studies
Development of Targeted Benzoquinonium (B1213216) Derivatives with Enhanced Specificity
Future research will likely concentrate on the rational design and synthesis of novel this compound derivatives engineered for heightened specificity towards particular biological targets. Structure-Activity Relationship (SAR) studies are fundamental to this endeavor, systematically correlating structural modifications with changes in biological activity and selectivity gardp.orgoncodesign-services.com. By employing computational chemistry and molecular modeling, researchers can predict how alterations to the this compound core—such as modifications to substituent groups or ring systems—might influence binding affinity and target engagement scielo.brscirp.org. The goal is to create analogs that exhibit superior efficacy and reduced off-target effects, potentially leading to more precise therapeutic interventions. For instance, studies have explored how bulky lipophilic residues can favor specific enzyme inhibition, a principle applicable to this compound derivative design nih.gov. The iterative process of designing, synthesizing, and testing these derivatives will be crucial for optimizing their pharmacological profiles.
Application of Advanced Spectroscopic Techniques for Ligand-Target Characterization
Understanding the intricate molecular interactions between this compound derivatives and their biological targets is paramount. Advanced spectroscopic and biophysical techniques offer powerful tools for achieving this detailed characterization nuvisan.comamazon.comnih.gov. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC) are indispensable for elucidating binding kinetics, thermodynamics, and the structural basis of these interactions nuvisan.comjapsonline.comijcce.ac.irnih.gov. For example, NMR can provide atomic-level insights into complex formation, while MS can identify interaction interfaces. SPR and ITC can quantify binding affinities and thermodynamic parameters, offering a comprehensive understanding of the ligand-target relationship. The integration of these methods, potentially complemented by X-ray crystallography or cryo-electron microscopy (cryo-EM) for static structural snapshots, will provide a multifaceted view of this compound's molecular mechanisms.
Systems Pharmacology Approaches to Elucidate Network-Level Effects
Beyond single-target interactions, future research will increasingly adopt systems pharmacology and network pharmacology approaches to unravel the complex, multi-faceted effects of this compound within biological systems mdpi.comresearchgate.net. These methodologies integrate data from various "omics" platforms (genomics, transcriptomics, proteomics, metabolomics) with computational modeling to map and analyze cellular signaling networks and pathways nih.govfrontiersin.orgnih.gov. By constructing comprehensive network models, researchers can predict how this compound derivatives might influence multiple biological targets and pathways concurrently, leading to emergent network-level effects. This holistic approach is essential for understanding the full therapeutic or toxicological profile of compounds and for identifying novel therapeutic strategies. For example, computational modeling can simulate signaling processes within dynamic cellular morphologies, offering insights into cell biological processes nih.gov.
Exploration of Novel Bioactivities Based on the this compound Chemical Core
The this compound chemical core serves as a versatile scaffold with the potential for discovering entirely new biological activities and therapeutic applications. Future research will involve extensive screening of this compound libraries against diverse biological targets and in various disease models nih.govnih.gov. This could lead to the identification of novel pharmacological effects beyond its established roles. For instance, quinone derivatives, including benzoquinones, have demonstrated a range of bioactivities, such as anticancer, anti-inflammatory, and antimicrobial properties researchgate.netelsevier.com. Exploring these diverse activities could reveal new therapeutic avenues for this compound-based compounds, potentially in areas such as inflammatory diseases or oncology, by leveraging SAR insights and advanced screening methodologies.
Q & A
How do interspecies variations in benzoquinonium potency impact translational research design?
Basic Research Focus : Comparative pharmacological profiling.
Advanced Research Focus : Resolving translational discrepancies in potency estimates.
Methodological Guidance :
- Conduct interspecies potency assays using standardized neuromuscular blockade protocols (e.g., sciatic nerve-gastrocnemius muscle preparations in mice, rabbits, and primates) to quantify ED₅₀ values .
- Prioritize primate models (e.g., monkeys) for preclinical studies, as they exhibit potency estimates closer to humans (0.33× in mice vs. 1× in humans) .
- Use allometric scaling to adjust dosage across species, accounting for metabolic and receptor density differences.
Data Contradiction Analysis : - Rabbits overestimate potency (4.5× vs. humans), while dogs and cats show moderate overestimations. Address this by validating in vitro human acetylcholine receptor binding assays alongside in vivo models .
Why does this compound exhibit resistance to neostigmine reversal, and how can this mechanism be systematically investigated?
Basic Research Focus : Anticholinesterase activity characterization.
Advanced Research Focus : Resolving contradictory findings in blockade reversibility.
Methodological Guidance :
- Perform enzyme inhibition assays to quantify this compound’s anticholinesterase activity (reported as ~25% of neostigmine’s potency) .
- Compare post-junctional membrane depolarization thresholds in the presence of this compound vs. d-tubocurarine using electrophysiological techniques (e.g., patch-clamp).
- Design competitive binding studies with radiolabeled acetylcholine to assess receptor affinity modulation by anticholinesterase agents .
Data Contradiction Analysis : - Unlike curare-like agents, this compound’s intrinsic anticholinesterase activity may prevent neostigmine from accumulating sufficient acetylcholine to reverse blockade. Validate via dual-action pharmacological models .
What methodologies optimize the reproducibility of this compound’s neuromuscular blockade assays?
Basic Research Focus : Standardizing experimental protocols.
Advanced Research Focus : Minimizing variability in functional assay outcomes.
Methodological Guidance :
- Follow Beilstein Journal of Organic Chemistry guidelines: Document detailed methods for anesthesia, nerve stimulation parameters, and compound purity verification (≥95% by HPLC) .
- Include positive controls (e.g., d-tubocurarine) and negative controls (saline) in all assays.
- Use blinded randomized designs to reduce observer bias, with raw data archived in supplementary materials .
Data Contradiction Analysis : - Address variability by reporting interspecies ED₅₀ ranges and statistical confidence intervals (e.g., 95% CI for rabbit potency: 3.8–5.2× human equivalent) .
How can in vitro and in vivo models resolve contradictions in this compound’s dual mechanism of action?
Basic Research Focus : Mechanistic pathway identification.
Advanced Research Focus : Integrating molecular and physiological data.
Methodological Guidance :
- Combine frog rectus abdominis preparations (to test acetylcholine contracture abolition) with human embryonic kidney (HEK) cells expressing recombinant nicotinic receptors .
- Apply molecular docking simulations to predict this compound’s binding affinity at acetylcholinesterase vs. nicotinic receptor sites.
- Validate findings using knockout animal models lacking acetylcholinesterase to isolate receptor-specific effects .
Data Contradiction Analysis : - Disentangle competitive vs. non-competitive inhibition by comparing dose-response curves in the presence of acetylcholinesterase inhibitors .
What statistical approaches address variability in potency estimates across experimental models?
Basic Research Focus : Data normalization techniques.
Advanced Research Focus : Meta-analysis of cross-study discrepancies.
Methodological Guidance :
- Apply mixed-effects models to account for inter-study variability in species, dosage forms, and experimental conditions .
- Use ANOVA with post-hoc Tukey tests to compare potency estimates across ≥5 species (e.g., mice, rabbits, dogs, primates, humans) .
- Publish raw datasets in repositories like Figshare to enable reanalysis and reduce reporting bias .
Data Contradiction Analysis : - Identify outlier studies through funnel plots and sensitivity analyses, considering factors like anesthesia type (ether potentiates curare-like agents) .
How should researchers design studies to distinguish this compound’s neurotoxicity from therapeutic effects?
Basic Research Focus : Toxicity screening frameworks.
Advanced Research Focus : Balancing efficacy and safety in translational models.
Methodological Guidance :
- Conduct dose-escalation studies in primates, monitoring respiratory parameters and histopathological changes in neuromuscular junctions.
- Pair microelectrode recordings (to assess synaptic transmission) with serum cholinesterase activity assays .
- Follow RSC guidelines for reporting adverse events, including time-to-onset and reversibility metrics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
